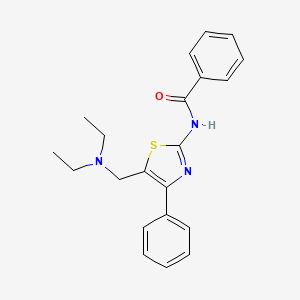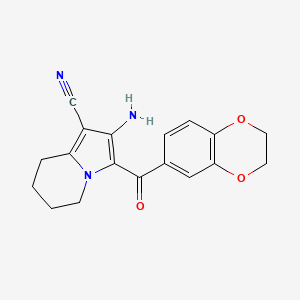
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide, also known as MPPB, is a chemical compound that has been studied for its potential use in scientific research. It is a selective antagonist of the β2-adrenergic receptor, which is a protein that is involved in regulating various physiological processes in the body. MPPB has been shown to have a number of effects on the body, and it is being studied for its potential applications in a variety of fields.
Mécanisme D'action
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide works by selectively blocking the β2-adrenergic receptor, which is a protein that is involved in regulating various physiological processes in the body. By blocking this receptor, N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide is able to reduce the activity of certain cells in the body, which can have a number of effects.
Biochemical and Physiological Effects:
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation in the lungs, which can help to improve lung function. N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide has also been shown to reduce the activity of certain cells in the body, which can have a number of effects on various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a convenient compound to work with. However, one limitation is that it is a relatively new compound, and there is still much that is not known about its effects on the body.
Orientations Futures
There are a number of future directions that could be explored in the study of N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide. One area of research could be to further investigate its potential use in treating conditions such as asthma and COPD. Another area of research could be to investigate its potential use in treating other inflammatory conditions, such as arthritis. Additionally, further studies could be conducted to better understand the mechanisms of action of N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide, and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide involves several steps. The starting material is 3-butyn-2-ol, which is reacted with 2-bromoethyl phenyl ether to form a bromoalkyne intermediate. This intermediate is then reacted with methylamine to form the final product, N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide.
Applications De Recherche Scientifique
N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide has been studied for its potential use in a variety of scientific fields. It has been shown to have a number of effects on the body, including the ability to reduce inflammation and improve lung function. N-Methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide has also been studied for its potential use in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
N-methyl-N-(2-phenyl-2-propan-2-yloxyethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-5-9-16(18)17(4)12-15(19-13(2)3)14-10-7-6-8-11-14/h6-8,10-11,13,15H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHXBTNGHAPVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)CC(C1=CC=CC=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2600104.png)



![4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol](/img/structure/B2600110.png)
![N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2600111.png)
![N-(3-methoxyphenyl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2600112.png)
![1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2600113.png)

![11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2600117.png)
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2600123.png)